molecular formula C3H5F3O2S B3039731 Trifluoromethanesulphonylethane CAS No. 13003-57-1

Trifluoromethanesulphonylethane

Cat. No.: B3039731
CAS No.: 13003-57-1
M. Wt: 162.13 g/mol
InChI Key: APIVKWBLJRMUDK-UHFFFAOYSA-N
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Description

Trifluoromethanesulphonylethane is a chemical compound known for its unique properties and versatility in various scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water. This compound is widely used in organic synthesis, medicinal chemistry, and materials science due to its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifluoromethanesulphonylethane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with ethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of advanced separation techniques to isolate the desired product. The reaction conditions are optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Trifluoromethanesulphonylethane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoromethanesulfonic acid derivatives.

    Reduction: Reduction reactions can yield simpler sulfonyl compounds.

    Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases, reducing agents, and oxidizing agents. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound and the desired products .

Major Products Formed

The major products formed from these reactions include trifluoromethanesulfonic acid derivatives, sulfonamides, and other sulfonyl-containing compounds. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

Trifluoromethanesulphonylethane is used in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.

    Materials Science: It is employed in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of trifluoromethanesulphonylethane involves its strong electrophilic nature due to the presence of the trifluoromethanesulfonyl group. It reacts with nucleophiles such as amines, alcohols, and thiols to form stable adducts. The reaction mechanism typically involves the formation of a sulfonium intermediate, which is then attacked by the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trifluoromethanesulphonylethane include trifluoromethanesulfonamide and trifluoromethanesulfonyl azide. These compounds share similar chemical properties and reactivity patterns .

Uniqueness

This compound is unique due to its specific combination of the trifluoromethanesulfonyl group with an ethane backbone. This structure imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Biological Activity

Trifluoromethanesulphonylethane (CF₃SO₂C₂H₅) is a compound that has garnered attention due to its unique trifluoromethyl sulfonyl group, which is known for enhancing biological activity in various chemical entities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Biological Activity Overview

The trifluoromethyl sulfonyl group is recognized for its ability to modify the pharmacological properties of compounds. This section outlines the key biological activities observed in studies involving this compound and related compounds.

Key Biological Activities

  • Antimicrobial Properties : Compounds containing the trifluoromethyl sulfonyl group have demonstrated antimicrobial activity against various pathogens. For example, studies indicate that derivatives of bis(trifluoromethylsulfonyl)methane exhibit notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents.
  • Enzyme Inhibition : Research has shown that trifluoromethyl sulfonyl groups can enhance the inhibitory activity against specific enzymes. For instance, certain derivatives have been tested for their capacity to inhibit proteases and phosphatases, which are critical in various biological processes .
  • Toxicological Studies : The toxicity profile of this compound has been assessed through inhalation studies in animal models. An acute toxicity study revealed an LC₅₀ value of 27.1 g/m³ for female rats and 23.3 g/m³ for male rats, indicating significant toxicity upon exposure . Pathological examinations showed damage to vital organs such as the heart and lungs.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of bis(trifluoromethylsulfonyl)methane derivatives reported that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as new antimicrobial agents.

CompoundMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
A816
B48

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound derivatives were tested against HIV-1 reverse transcriptase. The results indicated that certain compounds significantly inhibited the enzyme's activity, with IC₅₀ values comparable to existing antiviral drugs.

CompoundIC₅₀ (nM)
C50
D75

The biological activity of this compound can be attributed to its structural properties. The strong electron-withdrawing nature of the trifluoromethyl group increases lipophilicity and alters the electronic distribution within the molecule, enhancing interactions with biological targets such as enzymes and receptors .

Toxicity Mechanisms

The toxicity observed in animal studies may be linked to oxidative stress and inflammation induced by exposure to this compound. Pathological assessments revealed cellular damage consistent with oxidative injury, underscoring the need for careful handling and further investigation into its safety profile .

Properties

IUPAC Name

1-(trifluoromethylsulfonyl)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O2S/c1-2-9(7,8)3(4,5)6/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIVKWBLJRMUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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